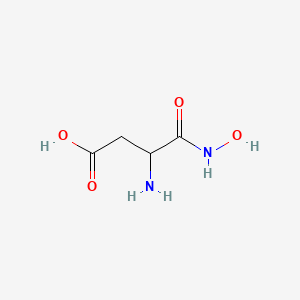

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid

Description

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid is a specialized derivative of 4-oxobutanoic acid, featuring both amino (-NH₂) and hydroxyamino (-NH-OH) substituents on its carbon backbone. Structurally, it belongs to the class of substituted succinamic acids, where the γ-carboxyl group is modified to include nitrogen-based functional groups.

The presence of dual amino and hydroxyamino groups confers unique electronic and steric properties, influencing its reactivity, solubility, and interaction with biological targets.

Properties

CAS No. |

10328-21-9 |

|---|---|

Molecular Formula |

C4H8N2O4 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

3-amino-4-(hydroxyamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C4H8N2O4/c5-2(1-3(7)8)4(9)6-10/h2,10H,1,5H2,(H,6,9)(H,7,8) |

InChI Key |

GBEKONQCRZCCRM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)NO)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation via Succinic Anhydride and Hydroxylamine Derivatives

A classical and well-documented method starts with the reaction of succinic anhydride with O-benzylhydroxylamine in an organic solvent such as benzene under reflux conditions. This reaction yields an intermediate N-benzyloxysuccinamic acid, which upon recrystallization provides a purified product. Subsequent catalytic hydrogenation using strontium carbonate catalyst with palladium on methyl ethyl ketone reduces the benzyl protecting group, furnishing succinomonohydroxamic acid (a close analog to the target compound) with moderate yield (~56.7%) and melting point around 95-96°C.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Succinic anhydride + O-benzylhydroxylamine, reflux in benzene | N-benzyloxysuccinamic acid | 68.2 | Recrystallized from benzene/MEK |

| 2 | Hydrogenation with Pd catalyst in methyl ethyl ketone | Succinomonohydroxamic acid | 56.7 | Catalyst: SrCO3 + Pd |

This method is a reliable route for preparing hydroxamic acid derivatives related to 3-amino-4-(hydroxyamino)-4-oxobutanoic acid, with the benzyl group serving as a protecting group for the hydroxyamino function during synthesis.

Coupling of Aminobenzamidine Derivatives with Activated Diacids

An alternative and more complex preparation involves the coupling of aminobenzamidine salts with activated diacids such as succinic anhydride or acid chlorides. This method is especially useful when constructing more elaborate derivatives that include the 3-amino-4-(hydroxyamino)-4-oxobutanoic acid motif.

- The aminobenzamidine salt is reacted with succinic anhydride in polar solvents (e.g., dimethylformamide, pyridine) with catalytic amounts of dimethylaminopyridine (DMAP) at elevated temperatures (up to 100°C).

- The product precipitates and is isolated by filtration and washing.

- Subsequent coupling with protected p-amino acids using standard peptide coupling reagents such as dicyclohexylcarbodiimide or isobutyl chloroformate leads to the formation of amide bonds, yielding the desired compound after deprotection steps.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Aminobenzamidine di-HCl + succinic anhydride + DMAP, DMF, pyridine, 100°C | 4-[[4-(aminoiminomethyl)phenyl]amino]-4-oxobutanoic acid | 88 | Precipitation and filtration |

| 2 | Coupling with D,L-3-amino-3-phenylpropionic acid, N-methylmorpholine, isobutyl chloroformate, DMF, 25°C | 3-[[4-[[4-(aminoiminomethyl)phenyl]amino]-1,4-dioxobutyl]amino]-3-phenylpropionic acid | ~34 (isolated) | Purified by reverse phase chromatography |

This approach allows for the incorporation of additional functional groups and structural complexity, enabling the synthesis of derivatives with tailored properties.

Metal-Templated Synthesis and Chain Extension

Recent research has explored the use of metal-templated synthesis (MTS) to prepare hydroxamic acid derivatives structurally related to 3-amino-4-(hydroxyamino)-4-oxobutanoic acid. This involves:

- Chain extension reactions between protected hydroxamic acid monomers and other ligands.

- Use of protecting groups such as tert-butyl or benzyl on the N-OH group to prevent side reactions during synthesis.

- Global deprotection using trifluoroacetic acid/dichloromethane mixtures after assembly.

This method yields linear or macrocyclic hydroxamic acid ligands with high purity (>95%) and moderate yields (~12% after purification), suitable for applications in radioligand development and metal coordination studies.

| Methodology | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Direct condensation with O-benzylhydroxylamine | Succinic anhydride + O-benzylhydroxylamine | Reflux in benzene; Pd-catalyzed hydrogenation | 56.7 - 68.2 | Protecting group strategy; classical approach |

| Coupling aminobenzamidine with activated diacid | 4-Aminobenzamidine di-HCl + succinic anhydride | DMF/pyridine, DMAP, peptide coupling reagents (DCC, BOP) | Up to 88 (intermediate) | Enables complex derivatives; peptide bond formation |

| Metal-templated synthesis and chain extension | Protected hydroxamic acid monomers | Chain extension, protection/deprotection, TFA/DCM | ~12 (final purified) | Used for macrocyclic and linear hydroxamic acids |

Nuclear Magnetic Resonance (NMR):

Detailed ^1H and ^13C NMR spectra confirm the presence of characteristic methylene groups adjacent to carbonyls and amino functionalities, supporting the successful synthesis of the target compound and its derivatives.Mass Spectrometry (MS):

FAB-MS and LC-MS data confirm the molecular weight and purity of the compounds, with molecular ion peaks consistent with the expected structures.Elemental Analysis:

Elemental compositions closely match theoretical values, confirming the chemical integrity of synthesized products.Melting Points:

Reported melting points (e.g., 95-96°C for intermediates) provide additional purity and identity confirmation.

These analytical data collectively validate the synthetic routes and the quality of the prepared 3-amino-4-(hydroxyamino)-4-oxobutanoic acid compounds.

The preparation of 3-amino-4-(hydroxyamino)-4-oxobutanoic acid involves multiple synthetic strategies ranging from classical condensation with hydroxylamine derivatives to advanced coupling with aminobenzamidine salts and metal-templated assembly. Each method offers unique advantages in terms of yield, complexity, and functional group compatibility. Analytical characterization including NMR, MS, and elemental analysis confirms the successful synthesis and purity of the compounds. These methodologies provide a robust foundation for further research and application development involving this important hydroxamic acid derivative.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

Substitution: The amino and hydroxyamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. Its unique functional groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

Key Differences and Functional Implications

Substituent Effects on Chelation: Compounds like H₂(L2) () incorporate a 3-hydroxy-4-pyridinone moiety, enhancing their ability to chelate Fe(III) via a tridentate binding mode. In contrast, 3-amino-4-(hydroxyamino)-4-oxobutanoic acid’s -NH-OH group may act as a bidentate ligand, though direct evidence is lacking . The tert-butoxy ester in reduces polarity, improving lipid solubility for drug delivery, whereas hydroxyamino groups increase hydrophilicity .

Biological Activity: The (2-hydroxyethyl)amino derivative () demonstrates anti-fibrotic effects in liver studies, attributed to its ability to modulate collagen deposition . Aromatic substituents (e.g., phenyl in , thienyl in ) enhance interactions with hydrophobic enzyme pockets, as seen in hTS inhibition .

Synthetic Accessibility :

Biological Activity

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid, also known as 4-amino-3-oxobutanoic acid, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid has a molecular formula of CHNO and a molecular weight of 144.13 g/mol. Its structure includes an amino group, a hydroxyamino group, and a ketone functional group, which are crucial for its biological activity.

The biological activity of 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid is primarily attributed to its interaction with various enzymes and receptors. It has been shown to influence metabolic pathways related to amino acid metabolism and may act as a substrate or inhibitor for specific enzymes.

Enzyme Interaction

Research indicates that this compound can modulate the activity of certain enzymes involved in metabolic processes. For example, it may inhibit the action of enzymes responsible for the degradation of amino acids, thereby affecting protein synthesis and cellular metabolism.

Biological Activities

- Antioxidant Activity : Studies have suggested that 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid exhibits antioxidant properties, which could help protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, suggesting that it may play a role in mitigating neuronal damage in models of neurodegenerative diseases .

- Antimicrobial Properties : Some investigations have explored its antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models, administration of 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid was associated with reduced markers of neuronal damage following induced oxidative stress. This suggests a protective role against neurodegeneration .

- Antioxidant Efficacy : In vitro assays demonstrated that the compound scavenges free radicals effectively, contributing to its antioxidant capacity. This activity was measured using DPPH and ABTS radical scavenging assays.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.